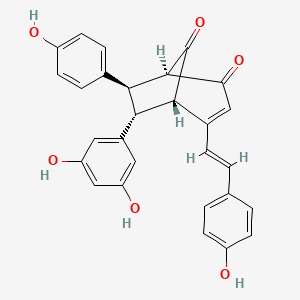

![molecular formula C6H4N2O B1248351 Oxazolo[4,5-b]pyridine CAS No. 273-97-2](/img/structure/B1248351.png)

Oxazolo[4,5-b]pyridine

概要

説明

Oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .

Synthesis Analysis

Oxazolo[4,5-b]pyridine can be synthesized through various methods. One approach involves a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold . Another method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .Molecular Structure Analysis

The molecular structure of Oxazolo[4,5-b]pyridine consists of an oxazole ring fused with a pyridine ring . The InChI code for this compound is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H .Chemical Reactions Analysis

Oxazolo[4,5-b]pyridine derivatives have been found to exhibit antimicrobial activities . The antimicrobial analyses of the synthesized compound were based on minimum inhibitory concentration determination, against four strains of bacteria .Physical And Chemical Properties Analysis

Oxazolo[4,5-b]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 199.2±13.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .科学的研究の応用

Quantum Chemical Studies

Oxazolo[4,5-b]pyridine derivatives have been studied for their excited-state intramolecular charge transfer properties using time-dependent density functional theory . These studies are crucial for understanding the electronic structures and vertical excitation energies, which are fundamental for designing compounds with specific optical properties for applications in organic electronics and photonics .

Antibacterial Agents

Research has shown that Oxazolo[4,5-b]pyridine derivatives exhibit significant antibacterial activity. They have been evaluated both in vitro and in silico as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections . This highlights their potential as a new class of antibiotics.

Antimicrobial Activity

The antimicrobial activities of Oxazolo[4,5-b]pyridine derivatives have been investigated against a variety of bacterial strains, including drug-resistant isolates, and fungal strains. These compounds have shown promise in overcoming resistance to traditional antibiotics, which is a growing concern in medical treatment .

Orthogonal Functionalization

Oxazolo[4,5-b]pyridine scaffolds have been used in the synthesis of complex molecules through orthogonal functionalization. This involves palladium-catalyzed direct C–H bond functionalization, which is a powerful tool in medicinal chemistry for creating diverse molecules with potential therapeutic applications .

Charge Transfer Excitation

The derivatives of Oxazolo[4,5-b]pyridine have been explored for their charge transfer excitation properties. This research is significant for predicting the absorption and emission spectra of these compounds, which can be applied in the development of new materials for optoelectronic devices .

SIRT1 Activation

Some Oxazolo[4,5-b]pyridine derivatives have been discovered as novel SIRT1 activators. SIRT1 is an enzyme that plays a role in aging and metabolism, and its activation has therapeutic potential for treating diseases related to aging and metabolic disorders .

DNA Binding and Topoisomerase II Inhibition

Certain bis(benzoxazole) derivatives of Oxazolo[4,5-b]pyridine, such as the natural product UK-1, have been identified as magnesium ion-dependent DNA binding agents and inhibitors of human topoisomerase II. This makes them potential candidates for anticancer drugs .

Pharmacophore in Drug Design

Oxazolo[4,5-b]pyridine is recognized as an active pharmacophore in drug design due to its presence in compounds associated with a wide range of pharmacological properties. This includes antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities, making it a versatile scaffold in medicinal chemistry .

作用機序

Target of Action

Oxazolo[4,5-b]pyridine derivatives have been studied for their potential as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen . Therefore, the primary target of Oxazolo[4,5-b]pyridine is the cytochrome P450 CYP17 enzyme.

Mode of Action

It is known that oxazolo[4,5-b]pyridine derivatives can inhibit the function of this enzyme . This inhibition could potentially lead to a decrease in the production of androgens and estrogen, which are crucial for the growth and proliferation of certain types of cancer cells.

Biochemical Pathways

Oxazolo[4,5-b]pyridine’s action on the cytochrome P450 CYP17 enzyme affects the steroidogenic pathway . This pathway is responsible for the production of steroid hormones, including androgens and estrogen. By inhibiting cytochrome P450 CYP17, Oxazolo[4,5-b]pyridine can potentially disrupt the production of these hormones, affecting the growth and proliferation of hormone-dependent cancer cells.

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness

Result of Action

Oxazolo[4,5-b]pyridine has shown a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . It has been tested for anticancer activity against four human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) using etoposide as a standard drug . Most of the tested compounds exhibited good to moderate anticancer activities in comparison with the standard .

Safety and Hazards

Oxazolo[4,5-b]pyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Research on Oxazolo[4,5-b]pyridine is ongoing, with a focus on its potential applications in medicinal chemistry. For instance, its derivatives have shown promising results as potential antibacterial agents . Furthermore, the compound’s perturbation of sphingolipid metabolism in Trypanosoma brucei suggests it could be a promising drug target in this parasitic protozoa .

特性

IUPAC Name |

[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNHQVPFZIFNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435551 | |

| Record name | oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-b]pyridine | |

CAS RN |

273-97-2 | |

| Record name | oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

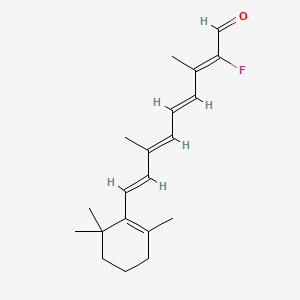

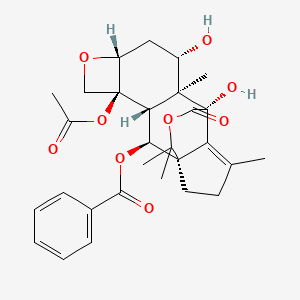

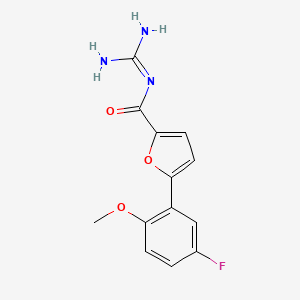

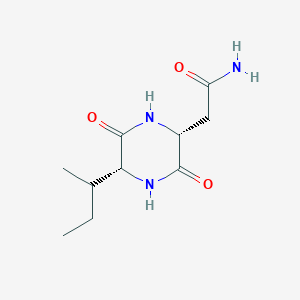

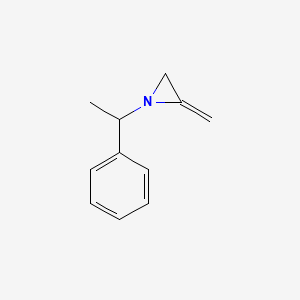

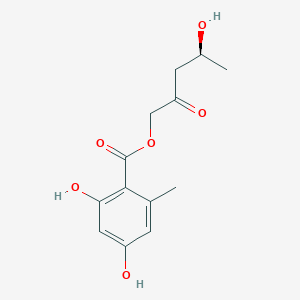

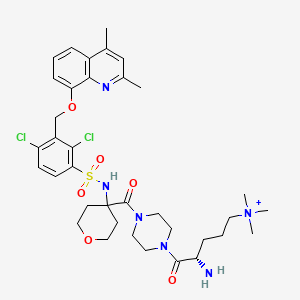

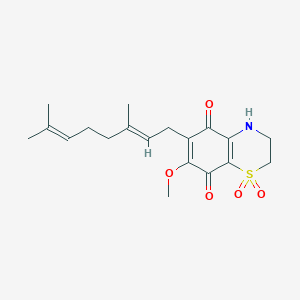

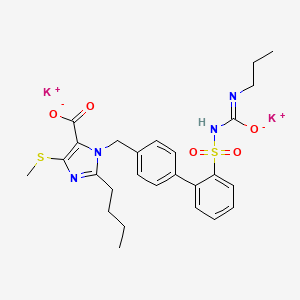

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-(1R,2R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxide](/img/structure/B1248269.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)

![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)